molecular formula C11H12N2OS2 B2881932 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-80-2

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2881932
CAS No.: 338401-80-2
M. Wt: 252.35
InChI Key: QAOGNSREWDTBJT-UHFFFAOYSA-N
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Description

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-ethylthiophene with allyl isothiocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thieno[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine ring .

Scientific Research Applications

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, disrupting normal biological functions and leading to therapeutic effects. Pathways such as apoptosis, cell cycle arrest, and inhibition of angiogenesis are commonly involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the allylsulfanyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.

Properties

IUPAC Name

3-ethyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h3,5,7H,1,4,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOGNSREWDTBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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